![molecular formula C17H15N3OS2 B2749382 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 864855-93-6](/img/structure/B2749382.png)
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Glutaminase Inhibition for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including similar analogs, are explored for their therapeutic potential in treating cancers by inhibiting GLS, a key enzyme in tumor growth and malignancy. One such analog demonstrated comparable potency to BPTES, with improved solubility and efficacy in attenuating the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).
Anticancer Screening of Imidazothiadiazole Analogs
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share a structural motif with the compound of interest, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies indicate the potential of such compounds in developing new anticancer agents, with several derivatives exhibiting significant cytotoxicity against breast cancer cells compared to standard treatments (Abu-Melha, 2021).
Antimicrobial and Antitumor Activities of Thiazole Compounds
Thiazole compounds, similar to "2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide," have been synthesized and screened for their antimicrobial and antitumor activities. Some of these compounds have demonstrated promising activities, showcasing the potential of thiazole derivatives in medicinal chemistry for the development of new therapeutic agents (Mahajan et al., 2008).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)18-15(21)11-22-17-19-16(20-23-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEMIIIPPCRNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.